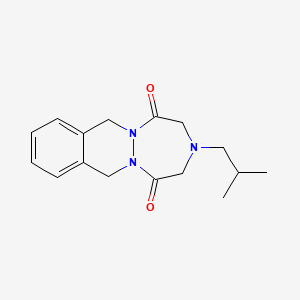

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

説明

特性

CAS番号 |

81215-71-6 |

|---|---|

分子式 |

C16H21N3O2 |

分子量 |

287.36 g/mol |

IUPAC名 |

3-(2-methylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

InChI |

InChI=1S/C16H21N3O2/c1-12(2)7-17-10-15(20)18-8-13-5-3-4-6-14(13)9-19(18)16(21)11-17/h3-6,12H,7-11H2,1-2H3 |

InChIキー |

HUQPVVTXTXEMPF-UHFFFAOYSA-N |

正規SMILES |

CC(C)CN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |

製品の起源 |

United States |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione typically involves:

- Construction of the phthalazine core.

- Formation of the triazepine ring fused to the phthalazine.

- Introduction of the isobutyl substituent at the 3-position.

- Final cyclization to form the dione functionalities.

This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and ring closure.

Key Synthetic Steps

Formation of the Phthalazine Core

- Starting from phthalic anhydride derivatives, hydrazine or substituted hydrazines are reacted to form phthalazine intermediates.

- This step involves nucleophilic attack of hydrazine on the anhydride, followed by ring closure to yield the phthalazine nucleus.

Construction of the Triazepine Ring

- The triazepine ring is formed by introducing a nitrogen-containing chain that cyclizes with the phthalazine core.

- This is often achieved by alkylation or acylation reactions using appropriate haloalkyl amines or amino alcohols.

- Cyclization is promoted under acidic or basic conditions, depending on the substituents and protecting groups.

Introduction of the Isobutyl Group

- The isobutyl substituent at the 3-position is introduced via alkylation using isobutyl halides or via reductive amination with isobutyraldehyde derivatives.

- This step requires selective functionalization to avoid side reactions on the nitrogen atoms of the triazepine ring.

Final Cyclization and Oxidation

- The final step involves cyclization to form the 1,5-dione moieties, typically through intramolecular condensation or oxidation.

- Conditions such as heating under reflux with dehydrating agents or mild oxidants are used to achieve the dione formation.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phthalazine core formation | Phthalic anhydride + hydrazine, reflux | 75-85 | High purity phthalazine intermediate |

| Triazepine ring cyclization | Haloalkyl amine, base (e.g., K2CO3), reflux | 60-70 | Requires inert atmosphere |

| Isobutyl substitution | Isobutyl bromide, NaH, DMF, 0-25°C | 65-75 | Controlled temperature critical |

| Dione ring closure | Acidic reflux or mild oxidant (e.g., PCC) | 70-80 | Final purification by recrystallization |

Analytical Characterization

- NMR Spectroscopy: Confirms ring formation and substitution pattern.

- Mass Spectrometry: Molecular ion peak at m/z 287 consistent with molecular weight.

- IR Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ indicating dione groups.

- Elemental Analysis: Matches theoretical C, H, N, O percentages.

Comparative Notes on Alternative Methods

While the above method is classical, alternative synthetic routes have been explored:

- Microwave-assisted synthesis: Accelerates ring closure steps, reducing reaction times from hours to minutes with comparable yields.

- Biocatalytic approaches: Enzymatic transformations for selective functional group modifications have been reported but are less common for this compound.

- Solid-phase synthesis: Used in analog development but less practical for bulk preparation.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical multi-step | Stepwise ring construction and alkylation | Well-established, reproducible | Time-consuming, multiple purifications |

| Microwave-assisted | Rapid heating for cyclization | Faster reactions, energy efficient | Requires specialized equipment |

| Biocatalytic | Enzyme-mediated selective steps | High selectivity, mild conditions | Limited substrate scope |

| Solid-phase synthesis | Immobilized intermediates | Facilitates analog synthesis | Scale-up challenges |

化学反応の分析

Types of Reactions

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the isobutyl group or other reactive sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

科学的研究の応用

Chemistry

In chemistry, 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial agents, or even anticancer agents, depending on their specific molecular modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

類似化合物との比較

Substituent Variations in Triazepino-Phthalazine Derivatives

The triazepino-phthalazine core is conserved across analogs, but substituent groups at the 3-position significantly alter physicochemical and biological properties. Key analogs include:

| Compound Name | CAS No. | Substituent | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| 3-Isobutyl derivative | 81215-71-6 | Isobutyl | C₁₈H₂₂N₄O₂ | Hydrophobic alkyl chain for membrane permeability |

| 3-(2-Methoxyethyl) derivative | 81215-72-7 | 2-Methoxyethyl | C₁₅H₁₉N₃O₃ | Ether group enhancing solubility |

| 3-(4-Methylpiperazinylpropyl) derivative | Not specified | 4-Methylpiperazinylpropyl | Not provided | Basic nitrogen for improved CNS penetration |

| 3-(4-Methoxybenzyl) derivative | 81215-68-1 | 4-Methoxybenzyl | Not provided | Aromatic ring for π-π interactions |

Key Observations :

- The isobutyl group (81215-71-6) offers lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the 2-methoxyethyl analog (81215-72-7) .

- The 4-methoxybenzyl analog (81215-68-1) may exhibit enhanced stacking interactions with aromatic amino acids in enzyme active sites .

Structural Analogues Beyond Triazepino-Phthalazine

Pyrido-Pyrrolo-Triazepino-Phthalazine Triones

The compound 9H-Pyrido[2',3':3,4]pyrrolo[1',2':5,6][1,2,5]triazepino[1,2-b]phthalazine-9,11,16-trione (CAS: 118386-64-4) shares the triazepino-phthalazine backbone but incorporates additional fused pyrido-pyrrolo rings. This increases molecular rigidity and may enhance binding specificity for DNA topoisomerases or kinases. Its molecular formula (C₁₈H₁₀N₄O₃) and lower molecular weight (330.3 g/mol) suggest a more compact structure compared to 81215-71-6 .

Imidazoline and Quinazoline Derivatives

Compounds like octahydroimidazo[1,2-a]phthalazino[2,1-c]quinazolinol () highlight the pharmacological versatility of fused heterocycles. These analogs often exhibit pseudobasic carbinolamine effects, which are absent in the triazepino-phthalazine derivatives discussed here .

生物活性

3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione (CAS Number: 81215-71-6) is a synthetic compound notable for its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 287.36 g/mol. This compound has garnered interest in pharmacological research due to its structural similarities to other biologically active molecules.

The compound exhibits several important physical properties:

- Density : 1.24 g/cm³

- Boiling Point : 418.5 °C at 760 mmHg

- Flash Point : 177.9 °C

- LogP (Partition Coefficient) : 1.05770

These properties suggest that the compound may have suitable characteristics for biological interactions and potential therapeutic applications.

Biological Activity Overview

Research into the biological activity of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione has revealed several areas of interest:

Anticancer Activity

Initial studies suggest that compounds in the phthalazine family can exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Properties

Research indicates potential antimicrobial effects:

- In vitro Studies : The compound has been tested against various bacterial strains and exhibited activity against Gram-positive bacteria.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Emerging evidence points to possible neuroprotective properties:

- Cell Culture Studies : Experiments have shown that the compound can protect neuronal cells from oxidative stress-induced damage.

- Potential Applications : This suggests that it may be useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Research Findings and Data Tables

| Property | Value |

|---|---|

| CAS Number | 81215-71-6 |

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 418.5 °C |

| Flash Point | 177.9 °C |

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。